molecular formula C25H21ClN4O3 B13443139 Eltrombopag Chloride

Eltrombopag Chloride

Cat. No.: B13443139
M. Wt: 460.9 g/mol
InChI Key: JKARKUAWCJFAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eltrombopag Chloride is an orally bioavailable small-molecule thrombopoietin receptor agonist. It is primarily used to treat thrombocytopenia, a condition characterized by abnormally low levels of platelets in the blood. This compound is particularly effective in patients with chronic immune thrombocytopenia and thrombocytopenia associated with chronic hepatitis C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eltrombopag Chloride involves multiple steps, starting from commercially available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nitration, reduction, and coupling reactions. The final step involves the formation of the chloride salt to enhance its solubility and bioavailability .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound meets pharmaceutical-grade standards. The process also includes stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Eltrombopag Chloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions are typically intermediates that are further processed to yield the final pharmaceutical compound. These intermediates are crucial for the stepwise synthesis of this compound .

Mechanism of Action

Eltrombopag Chloride exerts its effects by binding to the transmembrane domain of the human thrombopoietin receptor. This binding stimulates the phosphorylation of STAT and JAK proteins, which are crucial for the proliferation and differentiation of bone marrow progenitor cells. Unlike other thrombopoietin receptor agonists, this compound does not activate the AKT pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eltrombopag Chloride is unique in its ability to chelate iron and reduce reactive oxygen species, which adds an additional layer of therapeutic benefit. This property is not commonly found in other thrombopoietin receptor agonists .

Conclusion

This compound is a versatile and effective compound with a wide range of applications in medicine and scientific research. Its unique properties and mechanisms of action make it a valuable tool in the treatment of thrombocytopenia and other related conditions.

Properties

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9 g/mol

IUPAC Name

3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoyl chloride

InChI

InChI=1S/C25H21ClN4O3/c1-14-10-11-19(12-15(14)2)30-25(33)22(16(3)29-30)28-27-21-9-5-8-20(23(21)31)17-6-4-7-18(13-17)24(26)32/h4-13,29,31H,1-3H3

InChI Key

JKARKUAWCJFAGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)Cl)C

Origin of Product

United States

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